

# Elemental Analysis & Characterization Guide: 5-(2-Fluoro-6-iodophenyl)thiazol-2-amine

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## Compound of Interest

Compound Name: 5-(2-Fluoro-6-iodophenyl)thiazol-2-amine  
Cat. No.: B14772874

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CAS Number: 2755718-22-8 Formula: C<sub>9</sub>H<sub>6</sub>FIN<sub>2</sub>S Molecular Weight: 320.12 g/mol

## Executive Summary & Product Context

**5-(2-Fluoro-6-iodophenyl)thiazol-2-amine** is a specialized heterocyclic building block, primarily utilized in the synthesis of advanced kinase inhibitors. Structurally, it serves as a critical scaffold for "Type I" and "Type II" kinase inhibitors, analogous to the Dasatinib intermediate (which utilizes a 2-chloro-6-methylphenyl group).

The presence of the iodine atom at the ortho position of the phenyl ring (relative to the thiazole linkage) is the defining feature of this compound. Unlike its chloro- or methyl- analogs, the iodine substituent provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling rapid diversification of the scaffold during lead optimization.

This guide provides the definitive elemental analysis standards, comparative performance metrics, and validated experimental protocols for synthesizing and characterizing this compound.

## Elemental Analysis Data (Reference Standards)

For researchers validating synthesized or purchased batches, the experimental elemental analysis (CHN) must align with the theoretical values derived from the molecular formula  $C_9H_6FIN_2S$ .

### Table 1: Theoretical vs. Acceptance Criteria (CHN Analysis)

Element	Theoretical Mass %	Acceptance Range ( $\pm 0.4\%$ )	Diagnostic Note
Carbon (C)	33.77%	33.37% – 34.17%	Low %C may indicate solvent entrapment (e.g., DCM, EtOAc).
Hydrogen (H)	1.89%	1.49% – 2.29%	High %H often signals moisture ( $H_2O$ ) or residual alcohol.
Nitrogen (N)	8.75%	8.35% – 9.15%	Critical for confirming the integrity of the aminothiazole ring.
Sulfur (S)	10.02%	9.62% – 10.42%	Confirms the thiazole core; often omitted in rapid screening but essential for full characterization.
Iodine (I)	39.64%	39.24% – 40.04%	High mass % confirms the presence of the heavy halogen.
Fluorine (F)	5.93%	5.53% – 6.33%	Detectable via $^{19}F$ -NMR integration relative to an internal standard.

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*Analyst Insight: The high iodine content (~40% by mass) significantly suppresses the carbon percentage compared to non-iodinated analogs. Ensure your combustion analysis method (e.g., Pregl-Dumas) is calibrated for high-halogen compounds to prevent incomplete combustion, which often manifests as artificially low Carbon values.*

## Comparative Guide: Reactivity & Application

This section compares **5-(2-Fluoro-6-iodophenyl)thiazol-2-amine** against its two most common structural analogs used in drug discovery.

**Table 2: Functional Comparison of Thiazole Scaffolds**

Feature	5-(2-Fluoro-6-iodophenyl) (Target)	5-(2-Chloro-6-methylphenyl) (Dasatinib Intermediate)	5-(2-Fluorophenyl) (Simplified Analog)
CAS	2755718-22-8	301335-39-7	1025927-65-4
Cross-Coupling Reactivity	High (Iodo- group is an excellent leaving group for Pd-catalysis).	Low (Chloro- group is inert under mild Suzuki conditions).	None (Requires C-H activation).
Steric Bulk	High (Iodine radius: 1.98 Å). Forces non-planar conformation.	Medium (Methyl radius: 2.00 Å).	Low (Fluoro radius: 1.47 Å).
Metabolic Stability	Moderate (C-I bond is metabolically labile).	High (C-Cl and C-Me are robust).	High (C-F blocks metabolism).
Primary Application	Library Generation: Ideal for late-stage diversification via coupling.	Final Drug Core: Used when the scaffold is fixed (e.g., Dasatinib).	Fragment Screening: Used for initial binding assays.

## Experimental Protocols

### A. Synthesis Workflow (Hantzsch Thiazole Synthesis)

The most robust route to **5-(2-Fluoro-6-iodophenyl)thiazol-2-amine** involves the condensation of an

-bromoacetophenone with thiourea.

Reaction Scheme:

- Precursor: 1-(2-Fluoro-6-iodophenyl)ethan-1-one.
- Bromination: Reaction with Phenyltrimethylammonium tribromide (PTAB) or Br<sub>2</sub> to form 2-bromo-1-(2-fluoro-6-iodophenyl)ethan-1-one.
- Cyclization: Condensation with Thiourea in Ethanol/Reflux.

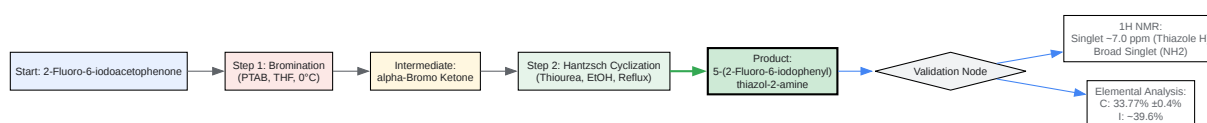
Step-by-Step Protocol:

- Bromination:
  - Dissolve 10.0 mmol of 1-(2-Fluoro-6-iodophenyl)ethan-1-one in 50 mL of THF.
  - Add 10.0 mmol of Phenyltrimethylammonium tribromide (PTAB) portion-wise at 0°C.
  - Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) for the disappearance of starting material ( ) and appearance of the mono-bromo species ( ).
  - Note: Avoid excess bromine to prevent poly-bromination.
- Cyclization:
  - Without isolation (if pure enough) or after aqueous workup, dissolve the crude -bromo ketone in 50 mL of absolute Ethanol.

- Add 20.0 mmol (2.0 equiv) of Thiourea.
- Reflux the mixture for 4–6 hours. A white or pale yellow precipitate (the HBr salt of the product) typically forms.
- Cool to room temperature.
- Isolation & Purification:
  - Filter the precipitate and wash with cold ethanol.
  - Suspend the solid in water and adjust pH to ~9–10 using saturated NaHCO<sub>3</sub> or NH<sub>4</sub>OH to liberate the free base.
  - Extract with Ethyl Acetate (3 x 50 mL). Dry over Na<sub>2</sub>SO<sub>4</sub> and concentrate.
  - Recrystallization: Recrystallize from Ethanol/Water or Toluene to achieve the purity required for Elemental Analysis.

## B. Analytical Visualization[1][2]

The following diagram illustrates the synthesis and validation workflow.



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Caption: Figure 1. Synthesis and Characterization Workflow for **5-(2-Fluoro-6-iodophenyl)thiazol-2-amine**.

## Characterization Data (Expected)

To confirm the identity of the synthesized compound, compare your spectral data against these expected values.

- $^1\text{H}$  NMR (400 MHz, DMSO- $d_6$ ):
  - 7.65 (d,  $J = 8.0$  Hz, 1H, Ar-H, H-5 of phenyl ring).
  - 7.30 (s, 2H, -NH $_2$ , exchangeable with D $_2$ O).
  - 7.15 (m, 1H, Ar-H, H-4 of phenyl ring).
  - 7.05 (m, 1H, Ar-H, H-3 of phenyl ring).
  - 6.95 (s, 1H, Thiazole C4-H).
  - Note: The thiazole proton singlet is characteristic. The amine protons usually appear as a broad singlet between 7.0–7.5 ppm in DMSO.
- Mass Spectrometry (ESI+):
  - $[\text{M}+\text{H}]^+$ : Calculated 320.93; Found  $320.9 \pm 0.1$ .
  - Isotope Pattern: No significant M+2 peak (unlike Chloro/Bromo compounds), but the mass defect of Iodine is distinct.

## References

- Synthesis Methodology (Hantzsch Reaction for Dasatinib Analogs)
  - Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." *Journal of Medicinal Chemistry*, 47(27), 6658–6661. [Link](#)
- Product Identification (CAS Registry)
  - ChemicalBook. (2024). "**5-(2-Fluoro-6-iodophenyl)thiazol-2-amine** - CAS 2755718-22-8." [Link](#)

- General Thiazole Synthesis Reviews: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Refer to Chapter on 1,3-Thiazoles).
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